(R)-叔丁基(3-羟基丁基)氨基甲酸酯

描述

"®-3’-hydroxybutyl ®-3’-hydroxybutyrate or D-β-hydroxybutyrate ester is an effective and palatable precursor to the ketone body . Ketone bodies are the most energy-efficient fuel and yield more ATP per mole of substrate than pyruvate and increase the free energy released from ATP hydrolysis .

Synthesis Analysis

The synthesis of ®-3’-hydroxybutyl ®-3’-hydroxybutyrate involves various pathways. One study found a native (S)-3-hydroxybutyryl-CoA dehydrogenase, hbd2, responsible for endogenous 3HB production . In conjunction with the heterologous thiolase atoB and CoA transferase ctfAB, hbd2 overexpression improves yields of 3HB on both sugar and syngas (CO/H2/CO2), outperforming the other tested pathways .

Molecular Structure Analysis

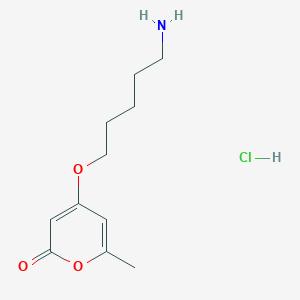

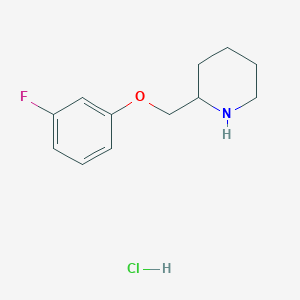

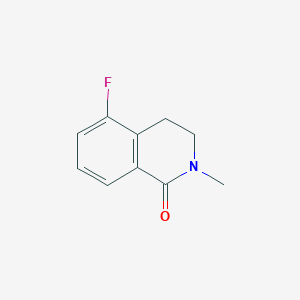

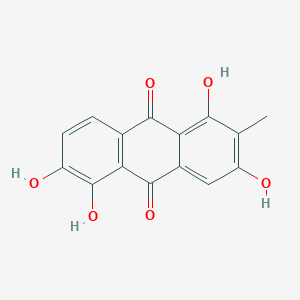

The molecule consists of 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight of 2-methylpropyl N-[(3R)-3-hydroxybutyl]carbamate is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula .

Chemical Reactions Analysis

The enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates, the monomeric precursors of biodegradable polyesters . The native product of the HBDH reaction, ®-3-hydroxybutyrate, is a precursor in the synthesis of carbapenem antibiotics .

Physical And Chemical Properties Analysis

Carbamate pesticides are known as esters of carbamic acid (R1-S-CO-NR2R3), which are not structurally complex . They are commonly employed in farming to protect many crops, including fruits, cotton, rice, and vegetables, due to their broad biological activity, less mammalian toxicity, and minimal bioaccumulation potential .

科学研究应用

合成和天然产物衍生

- (R)-叔丁基(3-羟基丁基)氨基甲酸酯是天然产物合成中的关键中间体,如从各种海绵中分离出来的茉莉酮 B,它对人癌细胞系表现出细胞毒活性。它是通过多步法从 L-丝氨酸合成的,展示了其在复杂有机合成中的重要性 (唐等人,2014 年)。

对映选择性合成

- 该化合物用于 2'-脱氧核苷酸的碳环类似物的对映选择性合成。它的晶体结构证实了其在精确立体化学应用中的重要性,为开发对映体纯化合物奠定了基础 (Ober 等人,2004 年)。

动力学拆分和对映选择性

- 该化合物参与酶促动力学拆分过程。例如,其衍生物叔丁基 2-(1-羟乙基)苯基氨基甲酸酯使用南极假丝酵母脂肪酶 B 有效地分解为旋光纯对映异构体,说明了其在化学过程中实现高对映选择性中的作用 (Piovan 等人,2011 年)。

生物降解研究

- 聚(3-羟基丁酸酯)的环状和取代线性低聚物的生物降解研究使用 (R)-叔丁基(3-羟基丁基)氨基甲酸酯的衍生物来了解生物降解过程,这对于开发可持续和环保的聚合物至关重要 (Brandl 等人,1995 年)。

光催化和有机合成

- 该化合物用于光催化胺化反应,为合成多种有机化合物建立了新途径。这证明了其在有机合成中的多功能性,特别是在光驱动化学过程中 (Wang 等人,2022 年)。

气相消除动力学

- 该化合物已被研究其在气相消除动力学中的作用。了解这些动力学对于开发高效且环境友好的化学过程至关重要 (Mora 等人,2007 年)。

酮体酯的酶促合成

- 它还有助于酮体酯的酶促合成,展示了其通过环保工艺生产生物活性化合物的潜力 (Zaccone 等人,2020 年)。

保护基化学

- 该化合物通过柯蒂斯重排用于受保护胺的合成,突出了其在有机合成中至关重要的保护基化学中的用途 (Lebel 和 Leogane,2005 年)。

作用机制

Target of Action

The primary target of ®-tert-Butyl (3-hydroxybutyl)carbamate is the metabolic system of the body. This compound, also known as a ketone ester, is used as an exogenous means to achieve ketosis . It is broken down by esterases to form beta-hydroxybutyrate (BHB) in vivo . BHB is a ketone body that can substitute and alternate with glucose under conditions of fuel and food deficiency .

Mode of Action

®-tert-Butyl (3-hydroxybutyl)carbamate interacts with its targets by being metabolized into BHB. BHB, the most prominent ketone body, binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

The biochemical pathways affected by ®-tert-Butyl (3-hydroxybutyl)carbamate involve the metabolism of fatty acids. In the absence of sufficient glucose, ketone bodies like BHB can be used as a source of energy by various organs, sparing the remaining glucose for organs that are obligate glucose users . This process affects the feast-and-famine oscillations of biological life .

Pharmacokinetics

The pharmacokinetics of ®-tert-Butyl (3-hydroxybutyl)carbamate involves its absorption, distribution, metabolism, and excretion (ADME). After oral intake, it undergoes complete enzymatic hydrolysis to release BHB . The metabolism of this ketone ester in human plasma is non-saturable even at concentrations as high as 5 mM . Human serum albumin contributes to the metabolism of the ketone ester .

Result of Action

The molecular and cellular effects of ®-tert-Butyl (3-hydroxybutyl)carbamate’s action are diverse. It has been found that BHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure . BHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl (3-hydroxybutyl)carbamate can be influenced by various environmental factors. For instance, the presence and persistence of toxic compounds like carbamate pesticides in the environment can exert a selection pressure on the microflora to evolve and adapt . This could potentially affect the metabolism and action of ®-tert-Butyl (3-hydroxybutyl)carbamate.

未来方向

Exogenous ketone supplements, such as ®-3-hydroxybutyl ®-3-hydroxybutyrate, have gained popularity as ergogenic aids in athletic performance . Future research should investigate whether there are other athletic contexts in which exogenous ketone supplements are efficacious given the positive, albeit preliminary, data from studies on overreaching, acute hypoxic exposure, and traumatic brain injury .

属性

IUPAC Name |

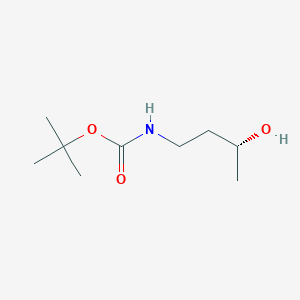

tert-butyl N-[(3R)-3-hydroxybutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

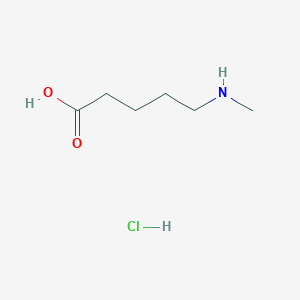

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。